3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid
Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a fluorinated organic compound with the molecular formula C4H2F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a propanoic acid backbone. This compound is known for its high chemical stability and unique reactivity due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid typically involves the introduction of trifluoromethyl groups into a propanoic acid derivative. One common method is the trifluoromethylation of 2,2-bis(trifluoromethyl)acetic acid using reagents such as trifluoromethyl iodide and a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride to introduce the trifluoromethyl groups. The reactions are conducted in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to less fluorinated derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Industry: The compound is employed in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The electron-withdrawing effects of the trifluoromethyl groups increase the acidity of the carboxylic acid, enhancing its ability to donate protons and form strong hydrogen bonds with biological molecules. This property makes it an effective inhibitor of enzymes and other proteins involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
- 3,3,3-Trifluoropropanoic acid
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is unique due to the presence of two trifluoromethyl groups, which impart exceptional chemical stability and reactivity. This distinguishes it from other similar compounds that may have only one trifluoromethyl group or different substituents. The dual trifluoromethyl groups enhance its electron-withdrawing capability, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAYTICAPHWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327679 | |
Record name | 2H-Perfluoroisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564-10-3 | |
Record name | 2H-Perfluoroisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Hexafluoro(2-methylpropanoic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the predominant structural conformations of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid in its isolated state?
A1: Research using high-resolution microwave spectroscopy identified two main conformers of this compound. Both conformers adopt the Z form of the carboxylic acid group, meaning the carbonyl group and the hydroxyl group are on the same side of the C-O bond. []
Q2: How does this compound interact with formic acid, and what is the significance of this interaction?
A2: this compound forms a stable complex with formic acid through a cyclic double hydrogen bond, a typical interaction between carboxylic acids. Interestingly, while two conformers are theoretically possible for this complex, only one was observed experimentally. This observation is attributed to a double hydrogen tunneling motion that favors the formation of the more stable complex. Notably, this interaction with formic acid facilitates the conversion of the less stable this compound monomer into its more stable form during jet expansion experiments. []
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